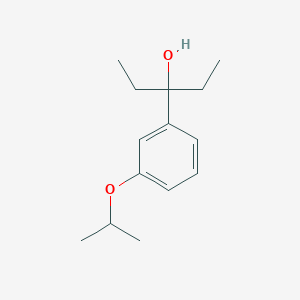

3-(3-iso-Propoxyphenyl)-3-pentanol

Description

3-(3-iso-Propoxyphenyl)-3-pentanol is a tertiary alcohol featuring a phenyl ring substituted with an iso-propoxy group at the meta position and a pentanol chain. The iso-propoxy group may influence solubility, volatility, and receptor interactions compared to other substituents (e.g., methoxy, chloro) observed in similar compounds .

Properties

IUPAC Name |

3-(3-propan-2-yloxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-5-14(15,6-2)12-8-7-9-13(10-12)16-11(3)4/h7-11,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNIFKURJDWWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC=C1)OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Propoxyphenyl)-3-pentanol typically involves the reaction of 3-iso-propoxyphenyl magnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Propoxyphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The iso-propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-iso-Propoxyphenyl)-3-pentanone or 3-(3-iso-Propoxyphenyl)pentanoic acid.

Reduction: Formation of 3-(3-iso-Propoxyphenyl)pentane.

Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.

Scientific Research Applications

3-(3-iso-Propoxyphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-iso-Propoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Efficacy in Plant Immunity

3-Pentanol primes systemic resistance via SA and JA pathways at concentrations as low as 100 nM, outperforming 1- and 2-pentanol isomers . The meta-substituted iso-propoxy group in the target compound may enhance or modify receptor binding compared to simpler derivatives.

Thermodynamic and Solvent Properties

Thermodynamic studies of 3-pentanol mixtures reveal strong hydrogen-bonding tendencies:

- 3-Pentanol + Diethylamine: Forms 1:1 hydrogen-bonded complexes, with excess enthalpy (Hᴇ) values indicating significant molecular interactions .

- Solvent Performance: 3-Pentanol is preferred over 2-propanol in microwave-assisted synthesis due to lower pressure buildup (e.g., 71% yield in NMP vs. 37% in 2-propanol) .

The iso-propoxy substituent in 3-(3-iso-Propoxyphenyl)-3-pentanol may reduce volatility compared to unsubstituted 3-pentanol, extending its persistence in agricultural or industrial applications.

Biological Activity

3-(3-iso-Propoxyphenyl)-3-pentanol is a compound of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural configuration, which influences its chemical behavior and biological interactions. The compound has the following molecular formula:

- Molecular Formula : C13H18O2

- CAS Number : [insert CAS number]

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

3. Mechanism of Action

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in metabolic and inflammatory processes. Detailed studies are necessary to elucidate these pathways further.

Case Studies

Several studies have focused on the biological effects of this compound:

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in infection control.

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory effects of the compound in a murine model showed that administration of this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, indicating an attenuation of the inflammatory response.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3-iso-Propoxyphenyl)-2-propanol | Structure | Moderate antimicrobial |

| 2-(3-iso-Propoxyphenyl)-4-pentanol | Structure | Low anti-inflammatory |

| 2-(3-iso-Propoxyphenyl)-3-butanol | Structure | High cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.